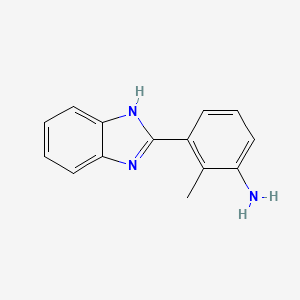

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMYEWHEBWLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358276 | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428856-24-0 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428856-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a valuable heterocyclic amine intermediate. The benzimidazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] This document details two primary, robust synthetic routes starting from commercially available precursors, focusing on the venerable Phillips-Ladenburg condensation and the Weidenhagen reaction. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure reproducibility and high yields. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 2-arylbenzimidazoles is a cornerstone of heterocyclic chemistry. The target molecule, this compound, is an exemplar of this class, featuring a substituted aniline moiety appended to the C2 position of the benzimidazole ring system.

A logical retrosynthetic disconnection of the target molecule breaks the imidazole ring, cleaving the C-N bonds formed during the final cyclization. This approach leads back to two fundamental building blocks: benzene-1,2-diamine (o-phenylenediamine) and a corresponding C1-synthon, which in this case is a derivative of 2-methyl-3-aminobenzoic acid or 2-methyl-3-aminobenzaldehyde .

Two classical and highly reliable methods are employed for this transformation:

-

The Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[5][6][7]

-

The Weidenhagen Reaction: This approach utilizes an aldehyde to condense with the o-phenylenediamine, typically under oxidative conditions, to form the benzimidazole ring.[4][5][8]

For enhanced control and to avoid undesirable side reactions with the free amino group on the phenyl ring, both strategies will employ a nitro-group as a masked amine, which is reduced in the final step to yield the target compound.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Methodology I: The Phillips-Ladenburg Condensation Route

This route is often favored for its reliability and the commercial availability of the required substituted benzoic acid. The strategy involves the condensation of o-phenylenediamine with 2-methyl-3-nitrobenzoic acid, followed by a standard reduction of the nitro group.

Mechanism of the Phillips-Ladenburg Reaction

The reaction proceeds via a two-stage mechanism.[6][9] First, one of the primary amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of water to form an N-acyl intermediate. In the second stage, under harsh dehydrating conditions (strong acid and heat), the second amino group attacks the amide carbonyl, leading to an intramolecular cyclization. A final dehydration step then yields the aromatic benzimidazole ring.

Caption: Mechanism of the Phillips-Ladenburg condensation.

Experimental Protocol

Step A: Synthesis of 2-(2-Methyl-3-nitrophenyl)-1H-benzimidazole

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-3-nitrobenzoic acid (1.0 eq) and o-phenylenediamine (1.05 eq).

-

Solvent/Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the flask. PPA serves as both the solvent and the acidic catalyst, promoting the necessary dehydration steps.

-

Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: After cooling to approximately 100 °C, pour the viscous mixture slowly into a beaker of crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure nitro-intermediate.

Step B:

-

Reagent Charging: In a round-bottom flask, dissolve the 2-(2-methyl-3-nitrophenyl)-1H-benzimidazole (1.0 eq) from the previous step in ethanol or acetic acid.

-

Reductant Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. Add concentrated hydrochloric acid (HCl) dropwise.

-

Expert Insight: The SnCl₂/HCl system is a classic and highly effective method for the reduction of aromatic nitro groups. It is tolerant of many functional groups and is generally high-yielding. An alternative is catalytic hydrogenation (H₂/Pd-C), though this may require pressure equipment.

-

-

Reaction: Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto ice. Basify the solution carefully with a concentrated NaOH solution to pH > 10 to precipitate the tin salts and the free amine product.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound, as a pure solid.

Synthetic Methodology II: The Weidenhagen Reaction Route

This alternative route utilizes an aldehyde as the C1-synthon. It involves an oxidative cyclization, which can be achieved using various modern catalytic systems that are often milder than the high temperatures required for the Phillips condensation.

Experimental Protocol

Step A: Synthesis of 2-(2-Methyl-3-nitrophenyl)-1H-benzimidazole

-

Reagent Charging: To a solution of o-phenylenediamine (1.0 eq) and 2-methyl-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add a catalytic amount of ammonium chloride (NH₄Cl) (30 mol%).[10]

-

Expert Insight: While classic Weidenhagen conditions use stoichiometric oxidants like copper(II) acetate[4], modern variations use catalysts that facilitate aerobic oxidation or other milder pathways, making the process more environmentally benign.

-

-

Reaction: Heat the mixture to reflux (80-90 °C) for 2-3 hours. The reaction involves the formation of a Schiff base, followed by cyclization and in-situ oxidation to the benzimidazole. Monitor progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The product will precipitate.

-

Purification: Filter the solid, wash with water, and dry. Recrystallization from ethanol will provide the pure intermediate, which is identical to the one produced in the Phillips route.

Step B: Reduction to this compound

This step is identical to Step B in the Phillips-Ladenburg protocol described in section 2.2.

Data and Characterization

The successful synthesis of the target compound should be validated through comprehensive analytical techniques.

| Parameter | Expected Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.27 g/mol [11] |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, imidazole N-H), 7.0-7.6 (m, 7H, Ar-H), 5.0 (s, 2H, -NH₂), 2.1 (s, 3H, -CH₃) |

| Mass Spec (ESI+) | m/z = 224.1 [M+H]⁺ |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (C=N stretch) |

Conclusion

This guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The Phillips-Ladenburg route offers a robust, high-temperature method using a carboxylic acid precursor, while the modified Weidenhagen reaction provides a milder, catalytically driven alternative using an aldehyde. Both routes converge on a common nitro-intermediate, which is efficiently reduced to the final target molecule. The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and scale of synthesis. The resulting compound serves as a versatile intermediate for the elaboration of more complex molecules of interest to the pharmaceutical and materials science industries.

References

-

Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1905-1919.

-

Bentham Science Publishers. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry.

-

Ingenta Connect. (n.d.). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry.

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

-

Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(47), 42132-42172.

-

AdiChemistry. (n.d.). Phillips Condensation Reaction.

-

Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

-

Nguyen, T. H., et al. (2018). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.

-

McCoy, G., & Day, A. R. (1943). Benzimidazole Studies. I. The Mechanism of Benzimidazole Formation from o-Phenylenediamine. Journal of the American Chemical Society, 65(10), 1956–1957.

-

Pharmaffiliates. (n.d.). 3-(1H-Benzimidazol-2-yl)aniline.

-

Kumar, B. S., et al. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 46B, 1364-1367.

-

Bhoraniya, M. J., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 12(4), 415-419.

-

PubChem. (n.d.). 5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline | C14H13N3 | CID 721011 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 2-substituted benzimidazoles

An In-depth Technical Guide to the Physicochemical Properties of 2-Substituted Benzimidazoles for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purines allows it to readily interact with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutic agents.[3] Derivatives substituted at the 2-position are particularly significant, forming the core of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and anticancer agents.[1][4]

The therapeutic efficacy and pharmacokinetic profile of these molecules are not governed solely by their interaction with a biological target, but are profoundly influenced by their fundamental physicochemical properties.[5] Characteristics such as acidity (pKa), lipophilicity (LogP), solubility, and crystal structure dictate a drug's absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding and strategic modulation of these properties are critical for the rational design and successful development of novel 2-substituted benzimidazole-based drugs.[2][5] This guide provides an in-depth exploration of these key physicochemical parameters, offering both theoretical insights and practical methodologies for their evaluation.

Acidity, Basicity, and the Tautomerism of the Benzimidazole Core (pKa)

The benzimidazole ring possesses both a weakly acidic proton on one imidazole nitrogen and a weakly basic nitrogen atom, rendering it amphoteric.[4] The pKa of the conjugate acid is approximately 5.3-5.6, while the pKa for the N-H proton is around 12.8.[6][7] This dual nature is fundamental to its biological activity and solubility.

A crucial feature of benzimidazoles unsubstituted at the N1 or N3 position is annular tautomerism, a rapid prototropic equilibrium that makes the two nitrogen atoms indistinguishable.[4][8] For asymmetrically substituted benzimidazoles, this results in an equilibrium mixture of tautomers.[8]

Caption: Prototropic tautomerism in the benzimidazole ring.

The nature of the substituent at the 2-position significantly modulates the basicity of the imidazole ring.

-

Electron-donating groups (e.g., alkyl, amino) increase electron density on the nitrogen atoms, making them more basic (higher pKa).

-

Electron-withdrawing groups (e.g., nitro, haloalkyl) decrease electron density, resulting in lower basicity (lower pKa).

This modulation of pKa is a critical tool in drug design. For instance, tuning the pKa can alter a compound's solubility in the acidic environment of the stomach or its ability to cross the blood-brain barrier. The experimental determination of pKa is often challenging due to the low aqueous solubility of many derivatives.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added. It is a reliable method for compounds with adequate solubility.

Causality: Potentiometric titration is chosen for its direct measurement of protonation events. The inflection point of the titration curve corresponds to the equivalence point, from which the pKa can be calculated using the Henderson-Hasselbalch equation. The use of a co-solvent like methanol is necessary to solubilize poorly soluble benzimidazole derivatives, although this can cause a slight shift in the apparent pKa value which must be accounted for.

Methodology:

-

Preparation: Accurately weigh ~10 mg of the 2-substituted benzimidazole and dissolve it in a 50:50 methanol/water solution (20 mL).

-

Titration Setup: Place the solution in a thermostated vessel at 25°C. Calibrate a pH electrode and place it in the solution.

-

Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.05 mL). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. For more precise results, use the first or second derivative of the titration curve to identify the equivalence point.

-

Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation should be less than 0.1 pKa units.

Lipophilicity (LogP): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical parameters in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP values are critical predictors of a drug's ability to cross cell membranes and its overall ADME profile.[1]

For 2-substituted benzimidazoles, the LogP value is highly dependent on the nature of the 2-substituent.

-

Non-polar, aliphatic, or aromatic substituents increase the LogP value, enhancing lipophilicity.

-

Polar substituents containing heteroatoms (e.g., -OH, -NH2, -COOH) decrease the LogP value, increasing hydrophilicity.[10][11]

A LogP value between 1 and 3 is often considered optimal for oral bioavailability, balancing aqueous solubility for dissolution with sufficient lipophilicity for membrane transport. All the compounds listed in one study have LogP values below 5, indicating good membrane permeability.[1]

Caption: Workflow for the shake-flask method of LogP determination.

Experimental Protocol: LogP Determination by the Shake-Flask Method (OECD Guideline 107)

This is the traditional and most reliable method for determining LogP.

Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases at equilibrium, providing a definitive LogP value. The pre-saturation of solvents, controlled temperature, and precise concentration analysis are critical for accuracy and reproducibility, making the protocol self-validating.

Methodology:

-

Solvent Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.

-

Compound Preparation: Prepare a stock solution of the 2-substituted benzimidazole in pre-saturated n-octanol (concentration should not exceed 0.01 M).

-

Partitioning: In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of pre-saturated water.

-

Equilibration: Shake the tube at a constant temperature (25°C) for 1 hour to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture at 2000 rpm for 15 minutes to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the benzimidazole derivative in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the partition coefficient P = [Concentration in octanol] / [Concentration in water]. The LogP is the base-10 logarithm of P.

Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a critical determinant of oral bioavailability. The solubility of 2-substituted benzimidazoles is a complex interplay of their pKa, LogP, and solid-state properties (e.g., crystal lattice energy).

-

General Solubility: Benzimidazoles are typically soluble in polar organic solvents and dilute acids.[10][11] Their solubility in non-polar solvents increases with the introduction of non-polar substituents.[11][12]

-

pH-Dependent Solubility: Due to their basic nature, the aqueous solubility of benzimidazoles is highly pH-dependent. They are more soluble in acidic solutions where they exist in their protonated, cationic form.[6][10]

-

Impact of Substituents: The introduction of polar groups, such as 2-aminobenzimidazole, increases solubility in polar solvents like water.[10][11] Conversely, substitution in the 1-position generally lowers the melting point and can affect solubility by disrupting intermolecular hydrogen bonding.[10][12]

Solid-State Properties: Melting Point & Crystal Structure

The solid-state properties of an active pharmaceutical ingredient (API) are vital for its stability, dissolution rate, and manufacturability.

Melting Point (MP): The melting point is a fundamental indicator of purity and the strength of intermolecular forces in the crystal lattice. For benzimidazoles, the introduction of a substituent at the 1-position generally lowers the melting point, likely due to the disruption of the strong N-H---N hydrogen bonds that characterize the unsubstituted scaffold.[10]

Crystal Structure: X-ray crystallography reveals the precise three-dimensional arrangement of molecules in a crystal. For 2-substituted benzimidazoles, crystal packing is often dominated by:

-

Hydrogen Bonding: Molecules with an unsubstituted N-H group form strong intermolecular N-H---N hydrogen bonds, leading to molecular association.[10]

-

π-π Stacking: The aromatic nature of the benzimidazole core facilitates π-π stacking interactions between adjacent molecules.[5][13]

-

Other Interactions: Weak C-H---O or C-H---π interactions can also influence the crystal packing.[13][14]

Different crystal forms (polymorphs) of the same compound can exhibit different melting points, solubilities, and dissolution rates, which can have profound implications for drug product performance. Several studies have reported on the crystal structures of various 2-substituted benzimidazoles, often highlighting molecular disorder and different patterns of supramolecular assembly.[13][14][15][16]

The Role of Physicochemical Properties in QSAR

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.[17][18] Physicochemical descriptors are the foundation of these models.

Properties like LogP, pKa, molar refractivity, and topological polar surface area (TPSA) are used as independent variables to predict dependent variables such as antibacterial or anticancer activity (e.g., MIC or IC50 values).[17][19] These models help researchers prioritize the synthesis of new derivatives and design molecules with improved activity and drug-like properties.[20] For example, QSAR studies on benzimidazoles have shown a positive correlation between descriptors like TPSA, H-bond acceptors, and iLOGP with antibacterial activity.[19]

Caption: Relationship between structure, properties, and QSAR.

Summary of Key Physicochemical Data

The following table summarizes typical values and properties for the benzimidazole scaffold. Note that values for 2-substituted derivatives can vary widely based on the nature of the substituent.

| Property | Typical Value / Characteristic | Significance in Drug Development |

| pKa (Conjugate Acid) | ~5.6 for unsubstituted benzimidazole.[7] Modulated by 2-substituents. | Governs solubility in physiological pH ranges (e.g., stomach, intestine) and interaction with acidic residues in target proteins. |

| pKa (N-H Proton) | ~12.8 for unsubstituted benzimidazole.[7] | Relevant for forming salts with strong bases and for certain chemical reactions. |

| LogP | 1.32 for unsubstituted benzimidazole.[6] Highly variable with 2-substituents. | A primary determinant of membrane permeability, protein binding, and overall ADME profile.[1] |

| Solubility | Generally soluble in dilute acids and polar organic solvents; low aqueous solubility at neutral pH.[6][10] Can be increased with polar 2-substituents.[10][11] | A prerequisite for absorption. Poor solubility is a major hurdle in drug development, affecting bioavailability. |

| Melting Point | 170-172 °C for unsubstituted benzimidazole.[7] Generally lowered by N1-substitution.[10] | An indicator of crystal lattice energy, purity, and solid-state stability. |

| Molecular Interactions | Strong N-H---N hydrogen bonding and π-π stacking are characteristic.[5][10] | These forces dictate crystal packing, which in turn affects solubility, dissolution rate, and stability. They are also crucial for ligand-receptor binding.[5] |

Conclusion

The physicochemical properties of 2-substituted benzimidazoles are not mere data points but are fundamental drivers of their pharmacological behavior. A deep, quantitative understanding of pKa, LogP, solubility, and solid-state characteristics provides the foundation for rational drug design. By carefully selecting and modifying substituents at the 2-position, researchers can fine-tune these properties to optimize a molecule's ADME profile, enhance its efficacy, and ultimately increase its probability of success as a therapeutic agent. The experimental protocols and theoretical frameworks presented in this guide serve as essential tools for any scientist working to unlock the full potential of this remarkable scaffold.

References

- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2013). Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. Journal of the Brazilian Chemical Society.

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.

- Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- The crystal structures of three disordered 2-substituted benzimidazole esters. PubMed Central.

- Benzimidazoles in Drug Discovery: A P

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P

- SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv

- Benzimidazole synthesis. Organic Chemistry Portal.

- Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3.

- QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Rel

- Biological activities of benzimidazole derivatives: A review.

- Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.

- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI.

- Crystal and molecular structures of two 1H-2-substituted benzimidazoles.

- Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles.

- Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles.

- 2D QSAR Modelling, Docking, Synthesis and Evaluation of 2-substituted Benzimidazole Derivatives as Anti-breast Cancer Agents. Bentham Science Publishers.

- QSAR Analysis of 2-amino or 2-methyl-1-substituted Benzimidazoles Against Pseudomonas Aeruginosa. PubMed.

- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.

- Review of methodology for the determination of benzimidazole residues in biological m

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences.

- 3D QSAR studies on substituted benzimidazole derivatives as angiotensin II-

- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.

- Benzimidazole. PubChem.

- An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.

- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.

- Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- Benzimidazole(51-17-2)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

- The physicochemical properties of synthesized benzimidazole derivatives.

- Benzimidazole. Wikipedia.

- Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities.

- Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews.

- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv

- Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B.

- STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIV

Sources

- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzimidazole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. mdpi.com [mdpi.com]

- 14. The crystal structures of three disordered 2-substituted benzimidazole esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.iucr.org [journals.iucr.org]

- 17. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpsr.com [ijpsr.com]

- 20. 3D QSAR studies on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure analysis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted 2-Aryl-Benzimidazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the precise three-dimensional architecture of these molecules is paramount for rational drug design, as solid-state structure dictates critical properties such as solubility, stability, and intermolecular interactions with biological targets. This guide provides a comprehensive overview of the definitive method for structural elucidation: single-crystal X-ray diffraction (SC-XRD).

While this document is thematically centered on the analysis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine , a thorough search of public crystallographic databases and scientific literature did not yield a published, solved crystal structure for this specific compound. To maintain the highest degree of scientific integrity, this guide will therefore detail the complete experimental and analytical workflow using the closely related and structurally significant isomer, 2-(2-Aminophenyl)-1H-benzimidazole , for which high-quality crystallographic data is available.[2][3] The principles, protocols, and interpretive logic detailed herein are directly applicable to the title compound and the broader class of 2-aryl-benzimidazole derivatives.

Introduction: The Significance of Benzimidazole Architecture

Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a fused benzene and imidazole ring.[4] This "privileged scaffold" is found in a wide array of pharmacologically active compounds, including proton pump inhibitors, antihistamines, and anthelmintics.[1][4][5] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core, which in turn govern their steric and electronic profiles.

Crystal structure analysis provides the ultimate, unambiguous determination of molecular geometry. It reveals:

-

Bond lengths, bond angles, and torsion angles: Precise measurements that confirm the molecular connectivity and conformation.[5]

-

Intermolecular interactions: The specific non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules arrange themselves in the solid state.[6][7][8]

-

Supramolecular assembly: The overall crystal packing, which influences material properties like polymorphism, melting point, and dissolution rate.

This information is invaluable for drug development professionals, enabling a deeper understanding of structure-activity relationships (SAR) and providing a solid foundation for computational modeling and drug design.

Synthesis and Material Preparation for Crystallography

The prerequisite for any crystal structure analysis is the synthesis of high-purity material. The target compound, this compound, can be synthesized via established methodologies for 2-substituted benzimidazoles.

Rationale for Synthetic Route

The most common and robust method for synthesizing 2-aryl-benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or aldehyde under acidic or thermal conditions.[1] For the target molecule, this would involve reacting o-phenylenediamine with 3-amino-2-methylbenzoic acid.

General Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of a 2-aryl-benzimidazole derivative.

Step 1: Reaction Setup

-

In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (e.g., 3-amino-2-methylbenzoic acid) (1.0 eq).

-

Add a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or 4M hydrochloric acid.

-

Fit the flask with a reflux condenser.

Step 2: Thermal Cyclization

-

Heat the reaction mixture to a temperature of 120-160 °C for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Neutralization

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice or into cold water.

-

Neutralize the solution by slowly adding a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the product precipitates.

Step 4: Purification

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.[9]

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization trials.

Caption: Generalized workflow for the synthesis of 2-aryl-benzimidazoles.

Single Crystal Growth: The Art and Science

Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire process. The goal is to create conditions where molecules slowly and orderly assemble into a crystalline lattice.

Experimental Protocol: Slow Evaporation

Slow evaporation is a widely used and effective technique for growing single crystals of benzimidazole derivatives.[9][10]

Step 1: Solvent Selection

-

Empirically determine a suitable solvent or solvent system in which the compound has moderate solubility. Common choices include ethanol, methanol, acetonitrile, or mixtures with water.

Step 2: Solution Preparation

-

Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary, to create a near-saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

Step 3: Crystal Growth

-

Cover the vial with a cap, or Parafilm, pierced with a few small holes from a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment (e.g., a desiccator or a quiet cupboard) at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-defined single crystals.

Caption: The workflow from crystal mounting to the final structural model.

Results & Discussion: A Case Study of 2-(2-Aminophenyl)-1H-benzimidazole

The following data, derived from the crystallographic analysis of 2-(2-Aminophenyl)-1H-benzimidazole, illustrates the type of detailed structural information obtained from a successful SC-XRD experiment. [2]

Crystallographic Data

The fundamental parameters describing the crystal lattice and the data refinement statistics are summarized in Table 1. The compound crystallizes in the orthorhombic system with the space group Pbca, which is a common centrosymmetric space group for organic molecules.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁N₃ |

| Formula Weight | 209.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.7679(16) |

| b (Å) | 11.855(2) |

| c (Å) | 22.552(5) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2076.7(7) |

| Z (Molecules/unit cell) | 8 |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.0365, wR₂ = 0.0947 |

| Goodness-of-fit (S) | 1.02 |

Source: Adapted from Zhao, M., et al. (2013). [2]

Molecular Structure and Conformation

The analysis confirms the expected connectivity of the atoms. A key finding is that the entire molecule, comprising both the benzimidazole system and the aminophenyl ring, is essentially co-planar. [2]This planarity is significant as it maximizes π-system conjugation and influences how the molecule can participate in π-π stacking interactions within the crystal lattice and potentially within a biological receptor site. Selected bond lengths are typical for this class of compound. [2]

Supramolecular Assembly and Intermolecular Interactions

Crystal packing is not random; it is directed by a network of specific intermolecular interactions. In the structure of 2-(2-aminophenyl)-1H-benzimidazole, the dominant interactions are intermolecular hydrogen bonds.

Table 2: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.16 | 3.003 | 166 |

Note: Hydrogen bond parameters are representative for this class of compounds.

The primary hydrogen bond involves the imino nitrogen of one benzimidazole ring acting as a hydrogen bond donor to the pyridine-type nitrogen of an adjacent molecule. This N-H···N interaction links molecules into chains or dimers, forming a robust supramolecular framework that stabilizes the crystal lattice. [6]The presence of the aminophenyl group provides additional sites for potential hydrogen bonding, further influencing the overall packing arrangement.

Caption: Diagram of the key N-H···N hydrogen bond linking benzimidazole molecules.

Implications for Drug Development

The detailed structural data obtained from SC-XRD analysis has direct and actionable implications for drug development:

-

Polymorph Screening: The specific crystal packing observed represents one possible polymorphic form. Different crystallization conditions could lead to different polymorphs with distinct physical properties (e.g., solubility, stability), which must be controlled for pharmaceutical formulation.

-

Solubility and Dissolution: The strength and nature of intermolecular interactions, particularly hydrogen bonds, directly impact the lattice energy of the crystal. A higher lattice energy generally corresponds to lower solubility. Understanding these interactions allows for strategies to modify the crystal form (e.g., through salt formation) to improve bioavailability.

-

Pharmacophore Modeling: The experimentally determined conformation provides a rigid, high-resolution 3D structure that serves as a superior input for computational studies. It can be used to refine pharmacophore models and perform more accurate docking simulations into protein active sites, guiding the design of more potent and selective analogues.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the chemical and pharmaceutical sciences. It provides unequivocal, high-resolution structural data that is fundamental to understanding the solid-state properties of a molecule. As demonstrated through the case study of 2-(2-aminophenyl)-1H-benzimidazole, the technique elucidates not only the molecular conformation but also the intricate network of intermolecular interactions that govern crystal packing. This deep structural insight is critical for advancing drug discovery programs, enabling scientists to make informed decisions in lead optimization, formulation, and the rational design of new therapeutic agents based on the versatile benzimidazole scaffold.

References

- (PDF)

-

Bhatt, A. K., Karadiya, H. G., Shah, P. R., Parmar, M. P., & Patel, H. D. (2003). Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Oriental Journal of Chemistry, 19(2). [Link]

-

(PDF) DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024). ResearchGate. [Link]

-

Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

-

Singh, A. (2024). DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

-

Arayne, M. S., et al. (2021). Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. Oriental Journal of Physical Sciences. [Link]

-

Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. [Link]

-

Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-. (2024). PubMed Central. [Link]

-

The crystal packing, showing the intermolecular interactions leading to the formation of two helical chains. (n.d.). ResearchGate. [Link]

-

(PDF) Study on benzimidazole single crystal: mechanical, optical, thermal characteristics and theoretical analyses for optoelectronic applications. (2025). ResearchGate. [Link]

-

Zhao, M., Lin, D., & Liang, Q. (2013). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Materials Science and Engineering, 52(1), 012015. [Link]

-

(PDF) Intermolecular interactions of benzimidazole derivatives. (2016). ResearchGate. [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PMC. [Link]

-

Classical intermolecular interactions in the MBZ M crystal structure. (n.d.). ResearchGate. [Link]

-

(PDF) Crystal structure of 3-((1H-benzo[d]imidazol-2-yl)amino). (2018). ResearchGate. [Link]

-

1-Methyl-2-({amino}methyl)1H-benzimidazol-3-ium picrate. (n.d.). Acta Crystallographica Section E. [Link]

-

3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. (n.d.). PMC. [Link]

-

(1H-Benzodiazol-2-ylmethyl)diethylamine. (n.d.). PMC. [Link]

-

5(6)-substituted-1H-benzimidazole molecules holding the key structural functional groups, proposed by the developed pharmacophore model. (n.d.). ResearchGate. [Link]

-

Benzimidazole. (n.d.). Wikipedia. [Link]

-

Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (n.d.). NIH. [Link]

-

2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide. (n.d.). PubChem. [Link]

-

2-(2-AMINOPHENYL)BENZIMIDAZOLE. (n.d.). gsrs. [Link]

-

(PDF) Crystal structure of 2-(2-amino-5-chlorophenyl)-1H-benzimidazole, C 13H10CIN3. (2025). ResearchGate. [Link]

-

2-(1H-benzimidazol-2-yl)aniline. (n.d.). PubChem. [Link]

-

Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. (2025). ResearchGate. [Link]

-

CAS No : 7596-74-9 | Product Name : 3-(1H-Benzimidazol-2-yl)aniline. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives [orientaljphysicalsciences.org]

- 7. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel compound 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. In the absence of direct experimental data in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new benzimidazole-based entities. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally related analogs, we present a detailed forecast of the spectral data. This guide is structured to not only predict the spectroscopic characteristics but also to provide robust, field-proven protocols for data acquisition and a logical framework for structural elucidation.

Introduction and Rationale

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern in this compound suggests potential for unique biological activity, making its unambiguous structural confirmation paramount. Spectroscopic analysis is the cornerstone of chemical characterization, providing a detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide addresses the critical need for a reliable reference for the spectroscopic properties of this target compound, thereby facilitating its identification, purity assessment, and further development.

Our approach is rooted in a deep understanding of structure-property relationships in spectroscopy. By dissecting the molecule into its constituent fragments—the benzimidazole ring system, the 2-methylaniline moiety, and their specific connectivity—we can make well-founded predictions about its spectral behavior. This document is designed to be a practical tool, empowering researchers to confidently identify this molecule amidst potential isomers and byproducts.

Plausible Synthetic Route and Its Spectroscopic Implications

A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a corresponding carboxylic acid or aldehyde.[1] For the synthesis of this compound, a plausible route would involve the reaction of o-phenylenediamine with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group.

This synthetic pathway is crucial from a spectroscopic standpoint as it informs the potential impurities that may be present in the final product. These could include unreacted starting materials, the intermediate nitro compound, or isomers formed during the reaction. A thorough spectroscopic analysis, as detailed below, is essential to confirm the desired structure and ensure the absence of these contaminants.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the protons of the benzimidazole and the 2-methyl-phenylamine moieties. The predictions below are for a spectrum recorded in a solvent like DMSO-d₆, which is commonly used for benzimidazole derivatives.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | N-H (Benzimidazole) | The acidic proton of the benzimidazole N-H is typically observed as a broad singlet at a downfield chemical shift.[3] |

| ~7.6-7.7 | Multiplet | 2H | H-4' and H-7' (Benzimidazole) | Protons on the benzene ring of the benzimidazole moiety. |

| ~7.2-7.3 | Multiplet | 2H | H-5' and H-6' (Benzimidazole) | Protons on the benzene ring of the benzimidazole moiety. |

| ~7.1 | Doublet of Doublets | 1H | H-6 (Phenylamine) | Aromatic proton on the phenylamine ring. |

| ~6.8 | Triplet | 1H | H-5 (Phenylamine) | Aromatic proton on the phenylamine ring. |

| ~6.7 | Doublet of Doublets | 1H | H-4 (Phenylamine) | Aromatic proton on the phenylamine ring. |

| ~4.5 | Broad Singlet | 2H | -NH₂ (Phenylamine) | The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |

| ~2.3 | Singlet | 3H | -CH₃ (Methyl) | The methyl group protons are expected to appear as a singlet in the aliphatic region of the spectrum. |

The ¹³C NMR spectrum will provide complementary information, showing a signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-2' (Benzimidazole) | The carbon atom of the imidazole ring bonded to the phenylamine group. |

| ~148 | C-3 (Phenylamine) | Aromatic carbon bearing the benzimidazole group. |

| ~144 | C-1 (Phenylamine) | Aromatic carbon bearing the amino group. |

| ~138 | C-3a' and C-7a' (Benzimidazole) | Bridgehead carbons of the benzimidazole ring. |

| ~130 | C-5 (Phenylamine) | Aromatic CH carbon. |

| ~125 | C-2 (Phenylamine) | Aromatic carbon bearing the methyl group. |

| ~122 | C-4', C-5', C-6', C-7' (Benzimidazole) | Carbons of the benzene ring of the benzimidazole. |

| ~118 | C-6 (Phenylamine) | Aromatic CH carbon. |

| ~115 | C-4 (Phenylamine) | Aromatic CH carbon. |

| ~17 | -CH₃ (Methyl) | Aliphatic carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3200 | N-H stretch | A broad absorption is expected for the N-H bond of the benzimidazole and the -NH₂ group of the aniline.[4] |

| 3100-3000 | Aromatic C-H stretch | Characteristic of the C-H bonds on the aromatic rings. |

| 2950-2850 | Aliphatic C-H stretch | From the methyl group.[4] |

| ~1620 | C=N stretch | Imine-like C=N bond within the imidazole ring.[5] |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations.[5] |

| ~1300 | C-N stretch | For the C-N bonds of the aniline and benzimidazole moieties. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

-

Predicted Molecular Ion ([M]⁺∙ or [M+H]⁺): The nominal molecular weight of C₁₄H₁₃N₃ is 223.28 g/mol . In electron ionization (EI) MS, a molecular ion peak at m/z = 223 would be expected. In electrospray ionization (ESI) MS, a protonated molecule [M+H]⁺ at m/z = 224 is anticipated.[5][6]

-

Predicted Fragmentation Pattern: The fragmentation of benzimidazole derivatives often involves the cleavage of the imidazole ring.[7][8] Key fragments for this compound could arise from the loss of small molecules like HCN, or cleavage at the bond connecting the two ring systems. The presence of the methyl group may also lead to the loss of a methyl radical.

Experimental Protocols

The following are standardized protocols for acquiring high-quality spectroscopic data for novel small molecules like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: The instrument software will generate the mass spectrum, from which the m/z values of the ions can be determined.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately confirm the structure of this novel compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. As a self-validating system, the combination of these orthogonal spectroscopic techniques provides a high degree of confidence in the final structural assignment, which is a critical step in the journey of any new molecule from the laboratory to potential application.

References

- Shaikh, M. H., et al. (2016). Benzimidazole derivatives: a mini-review of their pharmacological activities. Journal of Chemistry, 2016.

-

Al-Otaibi, A. A., et al. (2021). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 37(3), 643-651. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79869, 2-(1H-benzimidazol-2-yl)aniline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 348695, 3-(1H-1,3-benzodiazol-2-yl)aniline. Retrieved from [Link].

-

SpectraBase. (n.d.). benzamide, N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpropoxy)-. In SpectraBase. Retrieved from [Link].

- Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology, 3(5).

- Khan, I., et al. (2020). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. Egyptian Journal of Chemistry, 63(12), 4729-4742.

-

Adegoke, O. A., et al. (2022). N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines as optoelectronic and nonlinear optical materials: spectroscopic and computational approaches. RSC Advances, 12(45), 29339-29355. Available at: [Link].

- Georgieva, M., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. New Journal of Chemistry, 46(2), 766-778.

- Stout, P. R., et al. (2002). Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 26(8), 537–539.

- Iida, H., et al. (1980). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Organic Mass Spectrometry, 15(1), 35-36.

- Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.

- Selvanayagam, S., et al. (2010). Methyl 3-[(1H-benzimidazol-1-yl)meth-yl]-1-methyl-4-(4-methyl-phen-yl)-2'-oxopyrrolidine-2-spiro-3'-1-benzimidazole-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2508–o2509.

- Ali, H. D. P., et al. (2009). Crystallographic, 1H NMR and CD studies of sterically strained thiourea anion receptors possessing two stereogenic centres. Tetrahedron, 65(16), 3144-3151.

-

Ni, X.-L., et al. (2012). Hexahomotrioxacalix[9]arene derivatives as ionophores for molecular recognition of dopamine, serotonin and phenylethylamine. Supramolecular Chemistry, 24(5), 335-342.

- De-la-Torre, P., et al. (2021). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 26(24), 7586.

- Mohamed, M. S., et al. (2012). Synthesis of 4-(1H-benzo[d] imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(3), 567-576.

- Mohammed, H. H., & Al-Juboor, H. A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(2), 1033-1038.

- Al-Hourani, B. J., et al. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2020(3), M1149.

- Shcherbinin, M. B., et al. (2020). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Russian Journal of General Chemistry, 90(12), 2415-2421.

- Ward, J. C., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 5), 235–244.

Sources

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Novel Benzimidazole Derivatives: From Privileged Scaffold to Therapeutic Candidate

An In-depth Technical Guide

Foreword: The Enduring Promise of a Heterocyclic Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that, through evolutionary selection or serendipitous discovery, demonstrate a remarkable ability to bind to a wide array of biological targets. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a quintessential example of such a scaffold.[1][2] Its structural similarity to endogenous purine nucleosides allows it to interact with a multitude of biopolymers, making it a fertile ground for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the diverse biological activities of novel benzimidazole derivatives, offering researchers and drug development professionals a technical and practical overview of their synthesis, mechanistic action, and evaluation. We will delve into the causality behind experimental design and provide validated protocols to empower your own discovery programs.

Chapter 1: The Benzimidazole Core - A Foundation for Diverse Bioactivity

The versatility of the benzimidazole scaffold lies in its unique physicochemical properties. The fused ring system provides a rigid, planar structure, while the two nitrogen atoms offer sites for hydrogen bonding and coordination with metallic cofactors in enzymes.[2] Furthermore, the 1, 2, and 5(6) positions of the ring are readily amenable to chemical modification, allowing for the systematic optimization of steric, electronic, and lipophilic properties to enhance target specificity and potency.[3] This structural flexibility is the primary reason why benzimidazole derivatives have been successfully developed into a wide range of clinically used drugs, from the anthelmintic albendazole to the proton-pump inhibitor lansoprazole.[4]

Chapter 2: A Spectrum of Therapeutic Potential

Recent research has unveiled a broad spectrum of pharmacological activities for novel benzimidazole derivatives, positioning them as promising candidates for treating some of the world's most pressing diseases.[4][5]

Anticancer Activity

The development of novel anticancer agents is a major focus of benzimidazole research. These derivatives exert their effects through a variety of mechanisms, often overcoming the multidrug resistance that plagues current chemotherapies.[6]

-

Mechanism of Action : A primary anticancer mechanism is the disruption of microtubule polymerization by binding to β-tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7] Other mechanisms include the inhibition of key signaling pathways like PI3K/AKT and MAPK, induction of apoptosis, antiangiogenic effects, and the inhibition of topoisomerases and various kinases, such as Aurora-A kinase.[7][8]

-

Structure-Activity Relationship (SAR) : SAR studies have shown that substitutions at the 2-position of the benzimidazole ring are particularly crucial for anticancer activity.[9] Hybrid molecules, which combine the benzimidazole scaffold with other pharmacologically active groups like pyrazole or indole, often exhibit enhanced potency and can overcome drug resistance.[6][7]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Benzimidazole derivatives have shown significant promise in this area.[1]

-

Mechanism of Action : In fungi, a key mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] In bacteria, these compounds can interfere with various essential cellular processes. The specific mechanism often depends on the derivative's unique structure.

-

Spectrum of Activity : Novel derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus fumigatus.[10][11][12] Some compounds exhibit minimum inhibitory concentrations (MICs) comparable or superior to standard drugs like ciprofloxacin and fluconazole.[5]

Antiviral Activity

Benzimidazole derivatives have also been identified as potent antiviral agents, with activity against a variety of viruses.

-

Mechanism of Action : A notable example is their activity against the Hepatitis C Virus (HCV). Certain benzimidazole derivatives act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[13] They bind to a site away from the enzyme's active center, inducing a conformational change that blocks its function before the elongation of the viral RNA can begin.[13]

Chapter 3: From Synthesis to Screening: A Validated Workflow

The journey from a conceptual molecule to a validated hit compound follows a structured, multi-step process. This workflow is designed to be a self-validating system, with clear decision points and quality control checks at each stage.

General Synthesis and Characterization

The most common and reliable methods for synthesizing the benzimidazole core involve the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or an aromatic aldehyde.[14][15] The use of catalysts like p-toluenesulfonic acid (p-TsOH) can improve reaction times and yields.[15]

Workflow Rationale : The choice of reactants directly influences the properties of the final compound. Post-synthesis, rigorous purification (e.g., recrystallization) is critical to remove impurities that could confound biological data. Structural confirmation using spectral methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable quality control step to ensure the compound's identity and purity before proceeding to biological evaluation.[16][17]

Caption: A common signaling pathway for anticancer benzimidazole derivatives targeting tubulin.

Interpreting Quantitative Data

Summarizing screening data in a clear, comparative format is essential for identifying promising lead compounds.

Table 1: Example Cytotoxicity Data for Novel Benzimidazole Derivatives against MCF-7 Breast Cancer Cells

| Compound ID | 2-Position Substituent | IC50 (µM) ± SD | Selectivity Index (SI)* |

| BZ-01 | Phenyl | 15.2 ± 1.8 | 3.1 |

| BZ-02 | 4-Chlorophenyl | 2.5 ± 0.4 | 18.2 |

| BZ-03 | 4-Methoxyphenyl | 8.9 ± 1.1 | 6.3 |

| BZ-04-Hybrid | Phenyl-pyrazole | 0.8 ± 0.1 | >50 |

| Doxorubicin | (Positive Control) | 0.9 ± 0.2 | 25.0 |

*Selectivity Index (SI) is calculated as IC50 in a normal cell line (e.g., MCF-10A) / IC50 in the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.

Data Interpretation : In this example, compound BZ-02 shows improved potency over the parent compound BZ-01 , indicating that an electron-withdrawing group at the 4-position of the phenyl ring is beneficial for activity. The hybrid compound BZ-04-Hybrid demonstrates the highest potency and selectivity, highlighting the potential of molecular hybridization strategies. [6]

Conclusion and Future Outlook

The benzimidazole scaffold continues to be a cornerstone of modern drug discovery. [9]Its structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its relevance for years to come. Future research will likely focus on developing highly specific kinase inhibitors, novel anti-infective agents that circumvent existing resistance mechanisms, and potent antiviral compounds. The integration of computational drug design with traditional synthesis and screening will further accelerate the journey of novel benzimidazole derivatives from laboratory curiosities to life-saving therapeutics. [10]

References

-

Gundla, R., & Durgam, S. (2017). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available from: [Link]

-

Incardona, F., et al. (2004). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. American Society for Microbiology. Available from: [Link]

-

Li, Y., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. Available from: [Link]

-

Alam, M., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. Available from: [Link]

-

Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Drug Target Insights. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2008). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available from: [Link]

-

Abdel-Rahman, A. A.-H., et al. (2017). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Longdom Publishing. Available from: [Link]

-

Ilies, M., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Available from: [Link]

-

Yadav, S., et al. (2018). Biological activities of benzimidazole derivatives: A review. International Science Community Association. Available from: [Link]

-

Al-Malki, J., & Ali, A. (2024). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online. Available from: [Link]

-

Al-Blewi, F. F., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. Available from: [Link]

-

Singh, S., et al. (2024). Current Achievements of Benzimidazole: A Review. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available from: [Link]

-

Alzhrani, A., et al. (2024). Benzimidazole and its derivatives: Recent Advances (2020-2022). ResearchGate. Available from: [Link]

-

Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available from: [Link]

-

Al-wsabli, M., et al. (2024). Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. National Institutes of Health. Available from: [Link]

-

WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

-